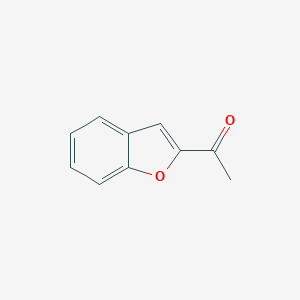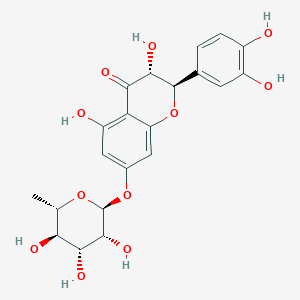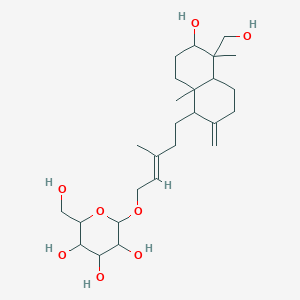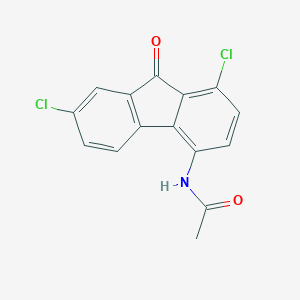
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a chemical compound with the molecular formula C15H9Cl2NO2 It is known for its unique structure, which includes a fluorenone core substituted with chlorine atoms and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- typically involves the acylation of 1,7-dichloro-9H-fluoren-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorenone derivatives.
科学研究应用
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1,7-dichloro-9-oxofluoren-4-yl)formamide
- N-(1,7-dichloro-9-oxofluoren-4-yl)benzamide
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is unique due to its specific substitution pattern and the presence of the acetamide group
属性
CAS 编号 |
1785-05-3 |
|---|---|
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC 名称 |
N-(2,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19) |
InChI 键 |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
规范 SMILES |
CC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


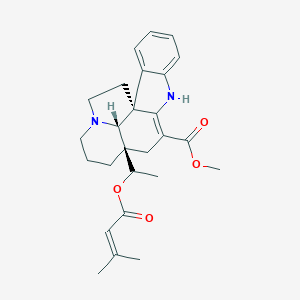

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
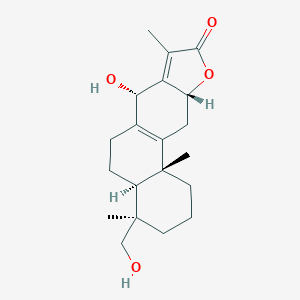
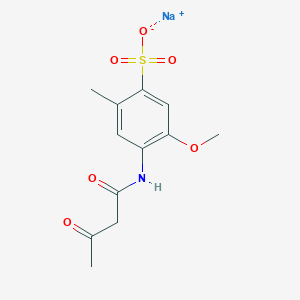
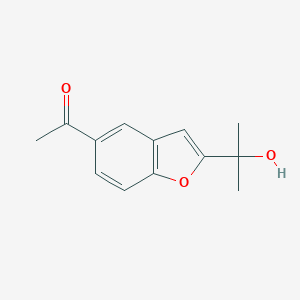
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
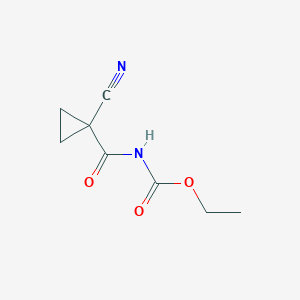
![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)
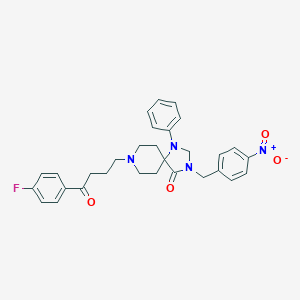
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
